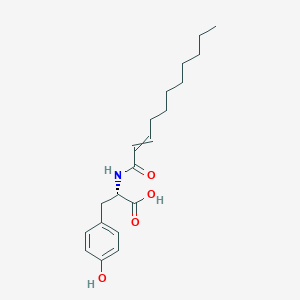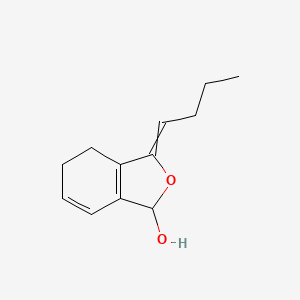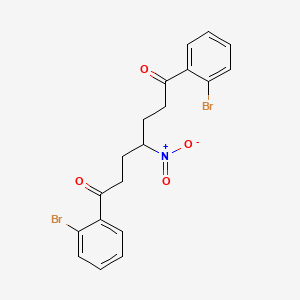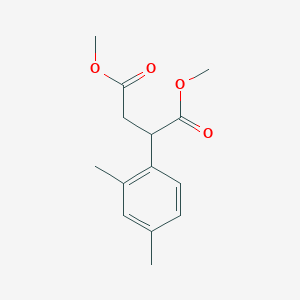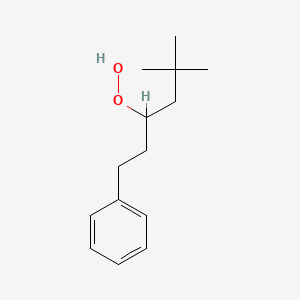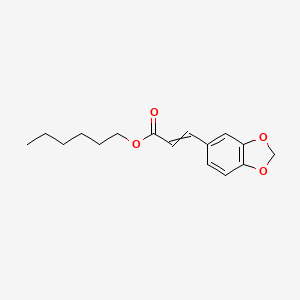![molecular formula C11H12BrNO2S B14223905 Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro- CAS No. 830319-77-2](/img/structure/B14223905.png)
Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro- is a heterocyclic organic compound that features a pyridine ring with a 2-bromophenylsulfonyl group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro- typically involves the reaction of 2-bromobenzenesulfonyl chloride with tetrahydropyridine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro- can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Nucleophilic Substitution: The sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration and sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used to facilitate the substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield a nitro-substituted product, while nucleophilic substitution could result in various substituted pyridine derivatives .
科学研究应用
Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential antimicrobial and anticancer agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
作用机制
The mechanism of action of Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule .
相似化合物的比较
Similar Compounds
1-(2-Bromophenylsulfonyl)piperidine: This compound is structurally similar but features a piperidine ring instead of a tetrahydropyridine ring.
2-Bromobenzenesulfonyl Chloride: This is a precursor used in the synthesis of Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro-.
Uniqueness
Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro- is unique due to its combination of a pyridine ring with a 2-bromophenylsulfonyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
830319-77-2 |
|---|---|
分子式 |
C11H12BrNO2S |
分子量 |
302.19 g/mol |
IUPAC 名称 |
1-(2-bromophenyl)sulfonyl-3,4-dihydro-2H-pyridine |
InChI |
InChI=1S/C11H12BrNO2S/c12-10-6-2-3-7-11(10)16(14,15)13-8-4-1-5-9-13/h2-4,6-8H,1,5,9H2 |
InChI 键 |
ZXGVHALIVNZQBT-UHFFFAOYSA-N |
规范 SMILES |
C1CC=CN(C1)S(=O)(=O)C2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[Hydroxy(phenyl)amino]propanal](/img/structure/B14223826.png)
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N,N-diethylbenzamide](/img/structure/B14223830.png)
![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid](/img/structure/B14223833.png)
![2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol](/img/structure/B14223838.png)
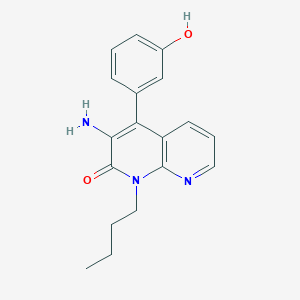

![6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14223869.png)
![Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14223873.png)
